molecular formula C10H11BrO3 B1466172 4-Bromo-3-isopropoxybenzoic acid CAS No. 1154060-98-6

4-Bromo-3-isopropoxybenzoic acid

Cat. No. B1466172
CAS RN: 1154060-98-6
M. Wt: 259.1 g/mol
InChI Key: JDNWHWXEBWACKR-UHFFFAOYSA-N
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Description

4-Bromo-3-isopropoxybenzoic acid is a synthetic compound with the molecular formula C10H11BrO3 . It has a molecular weight of 259.1 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13) . This indicates that the molecule consists of a benzoic acid core with bromo and isopropoxy substituents.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 342°C at 760 mmHg . The compound is sealed in dry conditions and stored at room temperature .

Scientific Research Applications

Thermodynamics and Solubility

  • Thermodynamic Properties: A study explored the temperature dependences of vapor pressures for various bromobenzoic acids, including 4-bromobenzoic acid, focusing on their melting temperatures, enthalpies of fusion, vaporization, and solubility. This research provides valuable data for understanding the structure-property relationships, specifically how specific interactions, like hydrogen bonding, affect the physical properties of halogenbenzoic acids (Zherikova et al., 2016).

Synthesis and Structural Characterization

  • Synthetic Applications: Another study described the synthesis and structural characterization of a bromo derivative of dihydroxybenzoic acid, highlighting its role as an intermediate in pharmaceutical synthesis. This underscores the importance of such compounds in the development of medicaments (Xu Dong-fang, 2000).

Chemical Reactions and Catalysis

  • Catalyst-free Reactions: Research on catalyst-free P-C coupling reactions of halobenzoic acids, including 4-bromo and 3-bromobenzoic acids, in water under microwave irradiation demonstrated the potential of bromobenzoic acids in facilitating efficient synthesis processes without the need for catalysts (Jablonkai & Keglevich, 2015).

Biomedical Applications

  • Biomedical Potential: A compound structurally related to bromobenzoic acids was investigated for its potential in regulating inflammatory diseases. This study, focusing on the electrochemically induced transformation of bromophenyl compounds, highlighted the biomedical applications of these molecules, particularly in inflammation regulation (Ryzhkova et al., 2020).

Material Science and Environmental Applications

  • Molecular Recognition and Supramolecular Assemblies: The interaction between bromo derivatives of dihydroxybenzoic acid and N-donor compounds was studied, showcasing the ability of these compounds to form complex supramolecular structures. Such studies are crucial for developing advanced materials and understanding molecular recognition processes (Varughese & Pedireddi, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-isopropoxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit histidine decarboxylase (HDC) with an IC50 of 1 mM . This inhibition affects the production of histamine, a crucial mediator in immune responses. Additionally, this compound interacts with aromatic-L-amino acid decarboxylase, further influencing amino acid metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with histidine decarboxylase can lead to altered histamine levels, impacting immune cell function and inflammatory responses . Moreover, its effect on aromatic-L-amino acid decarboxylase can influence neurotransmitter synthesis, affecting neuronal cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits histidine decarboxylase by binding to its active site, preventing the conversion of histidine to histamine . Similarly, it inhibits aromatic-L-amino acid decarboxylase, affecting the synthesis of neurotransmitters such as dopamine and serotonin . These interactions lead to changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as histidine decarboxylase and aromatic-L-amino acid decarboxylase, influencing the metabolism of histidine and aromatic amino acids . These interactions can affect metabolic flux and metabolite levels, further impacting cellular function and biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound is likely transported via specific transporters or binding proteins, facilitating its localization to target sites . Its distribution within tissues can influence its effectiveness and potential side effects, emphasizing the need for detailed studies on its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications

properties

IUPAC Name

4-bromo-3-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNWHWXEBWACKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1154060-98-6
Record name 4-bromo-3-(propan-2-yloxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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